3-(Bromomethyl)-2-(trifluoromethythio)thiophene
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Overview
Description
3-(Bromomethyl)-2-(trifluoromethythio)thiophene is an organosulfur compound that features a thiophene ring substituted with a bromomethyl group and a trifluoromethythio group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation reactions, utilizing efficient and scalable processes to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-(trifluoromethythio)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The thiophene ring and the trifluoromethythio group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted thiophenes, while oxidation and reduction reactions can modify the thiophene ring and the trifluoromethythio group .
Scientific Research Applications
3-(Bromomethyl)-2-(trifluoromethythio)thiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-(trifluoromethythio)thiophene involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles, while the trifluoromethythio group can influence the compound’s electronic properties and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2-(trifluoromethyl)thiophene: Similar structure but lacks the sulfur atom in the trifluoromethythio group.
2-(Trifluoromethythio)thiophene: Lacks the bromomethyl group.
3-(Bromomethyl)thiophene: Lacks the trifluoromethythio group.
Uniqueness
3-(Bromomethyl)-2-(trifluoromethythio)thiophene is unique due to the presence of both the bromomethyl and trifluoromethythio groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(bromomethyl)-2-(trifluoromethylsulfanyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3S2/c7-3-4-1-2-11-5(4)12-6(8,9)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZVMNQCDILAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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